N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c25-17(23-7-9-24(10-8-23)19(27)16-4-2-12-29-16)6-5-14-13-30-20(21-14)22-18(26)15-3-1-11-28-15/h1-4,11-13H,5-10H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVMLCKMAHFRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that molecules containing a thiazole ring, like our compound, can interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems.
Mode of Action
The thiazole ring, a key component of the compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place. This suggests that the compound could interact with its targets in a variety of ways, potentially leading to diverse physiological effects.
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or stop biochemical pathways. The exact pathways affected would depend on the specific targets of the compound in the body.
Biological Activity
N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, piperazine moiety, and thiazole structure, which are known to contribute to various biological activities. Its molecular formula is , indicating the presence of nitrogen and sulfur atoms that may play crucial roles in its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of piperazine and thiazole often demonstrate potent antiproliferative effects.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- It could also inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or kinases.
- IC50 Values :
Case Studies
Several case studies have highlighted the biological activity of furan-based compounds:
- Study 1 : A derivative with a furan moiety demonstrated significant cytotoxicity against HeLa and HepG2 cell lines, with an IC50 value of approximately 5 µg/mL. This suggests that modifications in the furan structure can enhance anticancer activity .
- Study 2 : Another study focused on the synthesis and biological evaluation of thiazole derivatives, revealing that compounds with electron-donating groups exhibited improved activity compared to their counterparts .
Comparative Analysis
| Compound Name | Structure | IC50 (µg/mL) | Target Cell Line |
|---|---|---|---|
| Compound A | Similar to this compound | 10.10 | Cancer Cell Lines |
| Compound B | Furan derivative | 5.00 | HeLa Cells |
| Compound C | Thiazole derivative | 18.39 | HepG2 Cells |
Q & A
Basic Synthesis
Q1: What are the common synthetic strategies for preparing this compound, and what coupling agents are typically employed in multi-step reactions? A1: The synthesis involves sequential coupling reactions. The piperazine and thiazole moieties are often assembled via amide bond formation using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous THF or DMF. For example, the furan-2-carbonyl group can be introduced via a two-step process: (1) activation of furan-2-carboxylic acid with HBTU, followed by (2) nucleophilic substitution with a piperazine derivative under basic conditions (e.g., triethylamine). Intermediate purification typically involves silica gel chromatography, as demonstrated in analogous piperazine-thiazole syntheses .
Advanced Synthesis
Q2: How can researchers optimize the regioselective formation of the thiazole ring to minimize by-products? A2: Regioselectivity in thiazole ring formation is influenced by reaction temperature, solvent polarity, and substituent electronic effects. For instance, cyclocondensation of thiourea intermediates with α-bromoketones in refluxing ethanol (70–80°C) promotes selective thiazole formation. Pre-functionalization of the 3-oxopropyl chain with electron-withdrawing groups (e.g., carbonyl) can direct cyclization to the desired position. Optimization may require iterative adjustments to stoichiometry and reaction time, as shown in similar syntheses of heteroaryl-piperazine hybrids .
Structural Characterization
Q3: Which spectroscopic methods are most effective for confirming the compound’s structure, and how can conflicting NMR data be resolved? A3: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are critical for structural confirmation. Conflicting -NMR signals (e.g., overlapping proton environments) can be resolved using deuterated DMSO or CDCl to enhance signal splitting. For example, in analogous compounds, the piperazine protons resonate as broad singlets at δ 2.5–3.5 ppm, while furan and thiazole protons appear as distinct doublets between δ 7.0–8.0 ppm. Cross-validation with -NMR and elemental analysis ensures accuracy .
Biological Activity
Q4: What in vitro assays are recommended to evaluate this compound’s biological activity, given its structural similarity to bioactive molecules? A4: Prioritize assays targeting receptors or enzymes associated with the compound’s pharmacophores. For example:
- GPCR binding assays : Due to the piperazine moiety’s affinity for serotonin/dopamine receptors.
- Kinase inhibition assays : The thiazole ring may interact with ATP-binding pockets.
- Antimicrobial screening : Thiazole derivatives often exhibit activity against Gram-positive bacteria (e.g., S. aureus).
Dose-response curves (IC/EC) and cytotoxicity profiling (e.g., HEK293 cells) should accompany primary screens .
Stability Studies
Q5: What storage conditions are recommended to maintain this compound’s stability, particularly given its potential hygroscopicity? A5: Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the amide bonds. Lyophilization is recommended for long-term storage. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products. Hygroscopic intermediates should be handled in a glovebox with <5% relative humidity .
Structure-Activity Relationship (SAR) Studies
Q6: How can researchers systematically explore the impact of substituents on biological activity? A6: Focus on modular substitutions at three key regions:
Furan rings : Replace with thiophene or pyridine to assess aromatic stacking interactions.
Piperazine : Substitute with morpholine or homopiperazine to alter basicity and solubility.
Thiazole : Introduce halogens (e.g., Cl, Br) to modulate electronic effects.
Use parallel synthesis and combinatorial libraries to generate analogs, followed by multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .
Data Contradiction Analysis
Q7: How should researchers address discrepancies between theoretical and experimental data (e.g., unexpected melting points or NMR shifts)? A7: Re-examine synthetic intermediates for regioisomeric impurities (e.g., via LC-MS). For NMR anomalies, consider dynamic effects such as rotational isomerism in the 3-oxopropyl chain. Confirmation via variable-temperature NMR (VT-NMR) can resolve ambiguous signals. If melting points deviate significantly (>5°C), perform XRPD (X-ray powder diffraction) to assess crystallinity and polymorphic forms .
Reaction Yield Optimization
Q8: What strategies improve reaction yields in the final amide coupling step? A8: Pre-activate the carboxylic acid component (e.g., furan-2-carboxylic acid) using CDI (1,1'-carbonyldiimidazole) to form a stable acyl imidazole intermediate. Use a 1.2–1.5 molar excess of the amine component (e.g., thiazole-piperazine derivative) and monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). For low-yielding reactions (<40%), switch to microwave-assisted synthesis (60–100°C, 30 min) to accelerate kinetics .
Analytical Purity Assessment
Q9: Which orthogonal methods validate the compound’s purity beyond standard HPLC? A9: Combine:
- HPLC-UV/ELSD : Detect non-UV-active impurities.
- Chiral HPLC : Confirm enantiomeric purity if stereocenters are present.
- TGA/DSC : Assess thermal stability and solvent residues.
- Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values.
For trace metal contamination, ICP-MS is recommended .
Computational Modeling
Q10: How can molecular docking guide the design of derivatives with enhanced target affinity? A10: Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs). Focus on:
- Hydrogen bonding : Between the furan carbonyl and active-site residues.
- π-π stacking : Thiazole ring with aromatic side chains (e.g., Phe, Tyr).
- Solvent-accessible surface area (SASA) : Optimize substituents to balance hydrophobicity. Validate predictions with MM-GBSA free-energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
